N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide
Description
N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide (molecular formula: C₂₂H₁₄Cl₂FN₃O₂S) is a structurally complex acetamide derivative featuring a 1,4-diazaspiro[4.4]nona-1,3-diene core with sulfur-linked substituents. The molecule contains two distinct aromatic systems: a 3-chloro-4-fluorophenyl group attached via an acetamide bridge and a 4-chlorophenyl substituent on the diazaspiro ring. This arrangement confers unique electronic and steric properties, making it a candidate for pharmacological or agrochemical applications .
The compound’s synthesis typically involves coupling a thiol-functionalized diazaspiro intermediate with a halogenated acetamide precursor under basic conditions, as seen in analogous syntheses of related spirocyclic acetamides . Crystallographic studies of similar compounds reveal key structural motifs, such as dihedral angles between aromatic rings (e.g., ~60° in N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide) and hydrogen-bonding networks that stabilize crystal packing .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2FN3OS/c22-14-5-3-13(4-6-14)19-20(27-21(26-19)9-1-2-10-21)29-12-18(28)25-15-7-8-17(24)16(23)11-15/h3-8,11H,1-2,9-10,12H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRFKINBWHTYTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
The target compound’s bioactivity and physicochemical properties are influenced by the electronic and steric effects of its substituents. Comparisons with analogs include:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 4-chlorophenyl group (R₂) in the target compound enhances electrophilicity compared to methyl (in ’s compound) or phenyl (), which may improve interactions with biological targets like enzymes or receptors .
- Fluorine vs. Chlorine : The 4-fluoro substituent (R₁) in the target compound offers a balance between electronegativity and steric bulk, contrasting with the dichlorophenyl group in ’s analog, which may increase toxicity risks .
Structural and Spectroscopic Comparisons
- Crystal Packing : The dihedral angle between the 3-chloro-4-fluorophenyl and diazaspiro rings in related compounds (e.g., ~60.5° in N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide) suggests moderate conjugation disruption, which could influence solubility and crystallinity .
- NMR Profiles : Substituent-induced chemical shift variations in regions A (positions 39–44) and B (29–36) (as observed in ) highlight electronic environment differences. For example, the 4-chlorophenyl group in the target compound would deshield adjacent protons more significantly than a methyl or phenyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
